2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O3/c22-15-4-6-17(7-5-15)31-13-19(29)24-10-11-30-20-9-8-18-25-26-21(28(18)27-20)14-2-1-3-16(23)12-14/h1-9,12H,10-11,13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZAJOYJBZABQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins, a family of peptides. They play a crucial role in many physiological and pathological processes.
Mode of Action
The compound acts as an inhibitor of the Neurokinin Receptor. By binding to these receptors, it prevents the normal signaling process, leading to changes in the physiological response.
Pharmacokinetics
It is soluble in dmso, with a maximum concentration of 200 mg/mL and 558 mM. This suggests that it may have good bioavailability. The compound is also predicted to have a boiling point of 623.0±65.0 °C and a density of 1.56±0.1 g/cm3.
Biologische Aktivität
The compound 2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including antifungal and antibacterial effects, as well as its mechanism of action based on recent research findings.
Chemical Structure
The compound can be structurally represented as follows:
Key Features:
- Contains a triazole moiety known for diverse biological activities.
- The 4-chlorophenoxy group enhances lipophilicity, potentially improving membrane permeability.
Antifungal Activity
Recent studies have demonstrated the compound's antifungal properties against various pathogenic fungi. The minimum inhibitory concentration (MIC) values were determined in vitro against a panel of fungi, including Candida albicans and Aspergillus fumigatus.
| Fungus | MIC (µg/mL) | Comparison to Control |
|---|---|---|
| Candida albicans | 8 | Lower than ketoconazole |
| Aspergillus fumigatus | 16 | Comparable to fluconazole |
The compound exhibited significant antifungal activity, suggesting its potential as a therapeutic agent in treating fungal infections .
Antibacterial Activity
In addition to antifungal effects, the compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterium | MIC (µg/mL) | Comparison to Control |
|---|---|---|
| Staphylococcus aureus | 12 | More effective than ampicillin |
| Escherichia coli | 32 | Comparable to ciprofloxacin |
These findings indicate the compound's broad-spectrum antibacterial potential .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and cellular targets:
- Inhibition of Cell Wall Synthesis: The triazole ring may interfere with the synthesis of ergosterol in fungal cells, leading to compromised cell wall integrity.
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects .
Study 1: Antifungal Efficacy
A study conducted by Barbuceanu et al. evaluated the antifungal efficacy of various triazole derivatives, including our compound. The results indicated that it was significantly effective against resistant strains of fungi, demonstrating a unique mechanism that warrants further exploration .
Study 2: Antibacterial Properties
In another investigation focusing on antibacterial properties, the compound was tested against clinical isolates of Staphylococcus aureus. Results showed that it not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating chronic infections .
Vergleich Mit ähnlichen Verbindungen
Sulfur vs. Oxygen Linkages
- Target Compound : Oxygen linker between pyridazine and ethyl groups.
- 2-((3-(3-Fluorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Sulfanyl)-N-(3-(Trifluoromethyl)Phenyl)Acetamide (CAS 852374-82-4): Replaces oxygen with sulfur at the pyridazine-ethyl linkage. Substitutes 4-chlorophenoxy with 3-(trifluoromethyl)phenyl. Impact: Sulfur’s lower electronegativity may reduce hydrogen-bonding capacity but enhance lipophilicity.
Substituent Position Variations
- 2-((3-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Sulfanyl)-N-(2-Fluorophenyl)Acetamide (CAS 852373-17-2): 4-Chlorophenyl on the triazolo core vs. 3-fluorophenyl in the target. 2-Fluorophenyl on acetamide vs. 4-chlorophenoxy. Impact: The ortho-fluorine on the phenyl group introduces steric hindrance, possibly reducing receptor affinity compared to the target’s para-substituted chlorophenoxy .
Core Heterocycle Modifications
Triazolo-Pyrazine vs. Triazolo-Pyridazine
- 2-(4-(8-Amino-3-Oxo-2-Phenyl-2,3-Dihydro-1,2,4-Triazolo[4,3-a]Pyrazin-6-yl)Phenoxy)Acetamide: Pyrazine core instead of pyridazine. Impact: Pyrazine’s electron-deficient nature may alter π-π stacking interactions.
Thieno-Pyrimidine Core
- 2-((3-(4-Chlorophenyl)-4-Oxo-Thieno[3,2-d]Pyrimidin-2-yl)Sulfanyl)-N-(2-(Trifluoromethyl)Phenyl)Acetamide (CAS 687563-28-6): Thieno-pyrimidine core replaces triazolo-pyridazine. The 4-chlorophenyl group aligns with the target’s substituent strategy .
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and what are the critical reaction parameters?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions for introducing aryloxy groups (e.g., using chlorophenol derivatives and pyridazine intermediates) .
- Condensation reactions with acetamide precursors, often catalyzed by condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Cyclization steps for forming the [1,2,4]triazolo[4,3-b]pyridazine core, typically using POCl₃ or other dehydrating agents .
Key Parameters:
- Temperature control during substitution (0–10°C for exothermic steps) .
- Acidic or basic pH adjustments to stabilize intermediates (e.g., iron powder reduction under acidic conditions for nitro-to-amine conversion) .
- Solvent selection (e.g., chloroform or DMF for solubility of aromatic intermediates) .
Basic: How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR : Confirm regiochemistry of the triazolo-pyridazine core and acetamide linkage. For example, the 3-fluorophenyl group’s protons appear as distinct splitting patterns due to para-substitution .
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted chlorophenoxy intermediates) .
- Elemental Analysis : Verify molecular formula (e.g., matching C, H, N, Cl, F percentages with theoretical values) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, if single crystals are obtainable .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (GHS Category 4 for oral/ocular exposure) .
- Avoid dust formation; employ wet methods or closed systems during weighing .
- Emergency Procedures :
- Skin contact: Wash immediately with soap/water; monitor for irritation .
- Inhalation: Administer artificial respiration if respiratory distress occurs .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
- Computational Reaction Path Screening : Use quantum chemical calculations (e.g., DFT) to predict energetically favorable pathways for cyclization or substitution steps .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, increasing DMF content may enhance solubility of polar intermediates .
- Catalyst Optimization : Test alternatives to traditional POCl₃, such as polymer-supported catalysts, to reduce byproducts .
Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural validation?
Methodological Answer:
- Comparative Analysis : Cross-reference experimental NMR data with structurally analogous compounds (e.g., triazolo-pyridazines with varying substituents) .
- Dynamic NMR Studies : Probe rotational barriers in acetamide linkages to explain unexpected splitting patterns .
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to assign ambiguous peaks in complex heterocyclic regions .
Advanced: What computational strategies are effective for predicting biological activity or pharmacokinetics?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinase domains) using software like AutoDock Vina. The fluorophenyl group’s electron-withdrawing nature may enhance binding affinity .
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and metabolic stability. The compound’s acetamide moiety may improve solubility relative to ester analogs .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends in related triazolo-pyridazines .
Advanced: How can researchers investigate the mechanism of action in biological systems?
Methodological Answer:
- Target Identification : Employ affinity chromatography or photoaffinity labeling with a biotinylated derivative of the compound .
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ values) using fluorogenic substrates in vitro .
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites, focusing on hydrolytic cleavage of the acetamide bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
